molecular formula C15H15N5O4S2 B13805567 Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidin-5-YL)-

Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidin-5-YL)-

Cat. No.: B13805567
M. Wt: 393.4 g/mol
InChI Key: DSPVUYGCEHJBNT-UHFFFAOYSA-N
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Description

The compound Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidin-5-YL)- features a hybrid structure combining a thieno[2,3-d]pyrimidinone core and a tetrahydro-dioxo-pyrimidine moiety. Key structural attributes include:

  • Thienopyrimidinone backbone: A sulfur-containing heterocycle with a 1,4-dihydro-4-oxo group and 5,6-dimethyl substituents.
  • Thioacetamide linker: A sulfur bridge (-S-) connecting the thienopyrimidinone to the acetamide group.
  • N-Substituent: A 1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidine group, which introduces additional hydrogen-bonding and electron-withdrawing properties.

Properties

Molecular Formula

C15H15N5O4S2

Molecular Weight

393.4 g/mol

IUPAC Name

2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide

InChI

InChI=1S/C15H15N5O4S2/c1-5-7(3)26-13-9(5)11(22)19-15(20-13)25-4-8(21)17-10-6(2)16-14(24)18-12(10)23/h4H2,1-3H3,(H,17,21)(H,19,20,22)(H2,16,18,23,24)

InChI Key

DSPVUYGCEHJBNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NC3=C(NC(=O)NC3=O)C)C

Origin of Product

United States

Preparation Methods

Step 1: Hydrazinolysis of Ethyl Acetate to Acethydrazide

  • Reaction: Ethyl acetate reacts with hydrazine hydrate (80%) under reflux conditions to produce acethydrazide.
  • Conditions:
    • Molar ratio of ethyl acetate to hydrazine hydrate: 1.0–1.5 (preferably 1.2)
    • Temperature: Reflux (~78 °C)
    • Duration: Approximately 8 hours
  • Post-reaction Treatment: Addition of ethanol for azeotropic removal of residual moisture and unreacted ethyl acetate.
  • Yield: Approximately 98%
  • Notes: This step is critical for producing a pure acethydrazide intermediate, which is sensitive to moisture content.

Step 2: Cyclization with Triphosgene to Form the Heterocyclic Intermediate

  • Reaction: Acethydrazide undergoes cyclization with triphosgene in a dry solvent such as 1,2-dichloroethane.
  • Conditions:
    • Temperature: 50–110 °C (preferably 80 °C)
    • Solvent: Aliphatic hydrocarbon, halohydrocarbon, or aromatic alkyl solvents
    • Triphosgene is added dropwise at temperatures below 0 °C to control reaction rate and minimize side reactions.
  • Yield: Approximately 95%
  • Advantages: Triphosgene replaces more hazardous phosgene, reducing equipment requirements and improving safety and cost-effectiveness.
  • Post-reaction: Removal of HCl gas and filtration to isolate the white solid intermediate.

Step 3: Alkylation with Monochloroacetone

  • Reaction: The cyclized intermediate undergoes alkylation with monochloroacetone.
  • Reagents:
    • Base: Sodium alkoxide (preferably sodium methoxide or sodium ethoxide)
    • Solvent: Polar solvents such as methanol or ethanol
  • Conditions:
    • Temperature: -20 °C to 80 °C (preferably 60 °C)
  • Outcome: Formation of an alkylated intermediate compound ready for ring expansion.
  • Notes: The base is prepared in-house to reduce cost, and the reaction conditions are optimized for high yield and minimal byproducts.

Step 4: Ring-Opening and Ring-Expansion to Final Product

  • Reaction: The alkylated intermediate undergoes ring-opening and ring-expansion with hydrazine hydrate to form the target tetrahydropyrimidinyl acetamide.
  • Conditions:
    • Solvent: Fatty alcohols
    • Temperature: 60–110 °C (preferably 90 °C)
  • Yield: High yield with minimized byproduct formation due to optimized temperature and post-treatment.
  • Advantages: This step is optimized for industrial scalability and cost-effectiveness, providing a clean conversion to the final compound.

Summary Table of Preparation Steps

Step Reaction Type Reactants Conditions Solvent(s) Yield (%) Key Notes
1 Hydrazinolysis Ethyl acetate + Hydrazine hydrate Reflux, 8 h, molar ratio 1.2 Ethanol (for azeotrope) 98 Moisture removal critical
2 Cyclization (Ring closure) Acethydrazide + Triphosgene 0 °C dropwise addition, 80 °C 1,2-Dichloroethane 95 Triphosgene safer than phosgene
3 Alkylation Intermediate + Monochloroacetone + Base 60 °C, polar solvent Methanol/Ethanol High Sodium alkoxide base preferred
4 Ring-opening & Expansion Alkylated intermediate + Hydrazine hydrate 90 °C, fatty alcohol solvent Fatty alcohols High Optimized for reduced byproducts and scale-up

Research Findings and Industrial Relevance

  • The use of triphosgene instead of phosgene significantly reduces the toxicity and handling risks associated with the cyclization step, making the process safer and more environmentally friendly.
  • The in-house preparation of alkoxide bases and the choice of inexpensive raw materials reduce the overall cost of synthesis.
  • Optimization of reaction temperatures and solvent systems in the final ring-expansion step leads to higher yields and fewer impurities, facilitating large-scale production.
  • This synthetic route is particularly suitable for producing intermediates for heterocyclic insecticides such as pyrrole aphid ketone (Pymetrozine), which require high purity and selectivity.

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidin-5-YL)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions typically require controlled temperatures and may involve the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential as a therapeutic agent owing to its structural features that allow for interactions with biological targets.

Anticancer Activity:
Research indicates that compounds containing thieno[2,3-D]pyrimidine moieties can inhibit cancer cell proliferation. The specific acetamide derivative may enhance the efficacy of existing chemotherapeutic agents by targeting multiple pathways involved in tumor growth and survival. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, making them candidates for further development in anticancer therapies .

Antimicrobial Properties:
The thioether functional group in the compound contributes to its antimicrobial activity. Preliminary studies suggest that it may exhibit inhibitory effects against a range of bacterial strains. This property could be harnessed for developing new antibiotics or disinfectants .

Enzyme Inhibition

Enzyme inhibitors based on pyrimidine and thieno compounds are crucial in drug design. This acetamide derivative has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.

Targeting Kinases:
Inhibitors derived from this compound have shown promise in targeting kinases associated with cancer and inflammatory diseases. By blocking these enzymes, the compound could potentially reduce tumor growth and modulate inflammatory responses .

Material Science

Beyond medicinal applications, the unique chemical structure of this acetamide derivative allows for potential use in material science.

Nanomaterials Development:
The compound's properties make it suitable for incorporation into nanomaterials. Research has indicated that such materials can be utilized in drug delivery systems where controlled release is essential. The stability and biocompatibility of these nanomaterials can enhance therapeutic outcomes .

Photocatalytic Applications:
Recent studies have explored the use of similar compounds in photocatalytic degradation of pollutants. The incorporation of this acetamide derivative into photocatalytic systems could improve efficiency in breaking down organic contaminants under light irradiation .

Case Studies and Research Findings

Application AreaFindingsReference
Anticancer ActivityInduces apoptosis in cancer cell lines; enhances efficacy of chemotherapeutics
Antimicrobial PropertiesExhibits inhibitory effects against bacterial strains
Enzyme InhibitionTargets kinases involved in cancer and inflammation
NanomaterialsPotential use in drug delivery systems; enhances stability and biocompatibility
PhotocatalyticImproves efficiency in degrading organic pollutants

Mechanism of Action

The mechanism of action of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidin-5-YL)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound’s uniqueness lies in its dual pyrimidine motifs and methyl/dioxo substituents . Below is a comparison with structurally related compounds:

Table 1: Key Structural Differences
Compound Name / ID Core Structure Substituents on Thienopyrimidinone N-Substituent Reference
Target Compound Thieno[2,3-d]pyrimidin-4-one 5,6-dimethyl Tetrahydro-6-methyl-2,4-dioxo-pyrimidin-5-YL N/A
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (5.6) Pyrimidin-4-one 4-methyl 2,3-Dichlorophenyl [5]
2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide (618427-68-2) Thieno[2,3-d]pyrimidin-4-one 3-Ethyl, 5,6-dimethyl p-Tolyl [8]
2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide (379236-43-8) Thieno[2,3-d]pyrimidin-4-one 5-(5-Methylfuran-2-yl), 3-phenyl Naphthalen-1-yl [9]

Key Observations :

  • Thienopyrimidinone vs. Pyrimidinone: The target compound’s thieno-fused ring enhances aromaticity and electron delocalization compared to simpler pyrimidinones (e.g., 5.6) .
  • N-Substituent : The tetrahydro-dioxo-pyrimidine group is rare; most analogs feature aryl (e.g., p-tolyl ) or heteroaryl groups (e.g., naphthalenyl ). This may improve solubility or target specificity.
  • Methyl vs. Bulkier Groups: The 5,6-dimethyl substituents on the thienopyrimidinone likely reduce steric hindrance compared to 3-ethyl or furan/phenyl groups in analogs .

Yield Comparison :

  • Analogs with simple N-aryl groups (e.g., 5.6: 80% yield ) typically exhibit higher yields than those with bulky substituents (e.g., 5.15: 60% yield ). The target compound’s yield is unreported but may fall within this range.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Formula Molecular Weight Melting Point (°C) pKa (Predicted) Reference
Target Compound Not reported ~500 (estimated) Not reported ~13 (estimated) N/A
5.6 C13H11Cl2N3O2S 344.21 230–232 Not reported [5]
618427-68-2 C20H21N3O2S2 423.53 Not reported Not reported [8]
379236-43-8 C29H21N3O3S2 523.63 Not reported 13.13 ± 0.30 [9]

Key Trends :

  • pKa: The predicted pKa (~13) aligns with analogs containing electron-deficient pyrimidinones (e.g., 379236-43-8 ), suggesting similar solubility profiles.

Biological Activity

Acetamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Acetamide, 2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidin-5-YL)- (CAS No. 606107-76-0), exhibits a unique structure that contributes to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H19N3O3S2C_{18}H_{19}N_{3}O_{3}S_{2} with a molar mass of 389.49 g/mol. The structural features include a thieno[2,3-d]pyrimidine moiety which is known for its biological activity.

PropertyValue
Molecular FormulaC18H19N3O3S2
Molar Mass389.49 g/mol
CAS Number606107-76-0

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to Acetamide derivatives. For instance, research involving thieno[3,2-d]pyrimidine derivatives demonstrated significant cytotoxicity against various cancer cell lines including HepG-2 (liver cancer) and HCT116 (colon cancer) with IC50 values indicating effective inhibition of cell proliferation .

Case Study:
A study evaluated the efficacy of a related compound against liver cancer cells (HepG-2) and reported an IC50 value of approximately 12 µM, suggesting promising antitumor activity that warrants further investigation into structure-activity relationships (SAR) .

Antibacterial Activity

Acetamide derivatives have also been tested for antibacterial properties. In vitro assays showed that compounds derived from similar structures exhibited significant activity against both Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Table: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)
Thieno[3,2-d]pyrimidine derivativeStaphylococcus aureus32
Thieno[3,2-d]pyrimidine derivativeEscherichia coli64

The mechanism by which Acetamide derivatives exert their biological effects is multifaceted. Preliminary studies suggest that these compounds may inhibit specific kinases involved in cell signaling pathways critical for tumor growth and proliferation. Inhibition of the MEK/ERK pathway has been particularly noted as a target for these compounds .

Q & A

Q. Key Data :

PrecursorSolventTemperatureYield (%)Reference
Thieno[2,3-d]pyrimidineDMSO120°C80
Analog ADMF100°C58
Derivative BCH2Cl2RT60

How is this compound characterized, and how should discrepancies in elemental analysis be addressed?

Basic
Characterization Methods :

  • 1H NMR : Peaks such as NH protons (δ 12.50 ppm, br. s) and SCH2 groups (δ 4.12 ppm) confirm structure .
  • Mass Spectrometry : LC-MS ([M+H]+ at m/z 344.21) validates molecular weight .
  • Elemental Analysis : Slight deviations (e.g., C: 45.29% observed vs 45.36% calculated) may arise from hydration or impurities .

Q. Advanced: Resolving Discrepancies

Purity Check : Use HPLC/TLC to rule out impurities (>2% affects accuracy) .

Hydration Analysis : Perform Karl Fischer titration or PXRD to detect hydrated forms.

Alternative Techniques : Employ XPS for direct elemental quantification if combustion analysis fails .

How can biological activity assays be designed to evaluate antimicrobial potential?

Q. Advanced

Strain Selection : Test against Proteus vulgaris and Pseudomonas aeruginosa, which showed moderate inhibition (MIC: 32–64 µg/mL) in related compounds .

Assay Protocol :

  • Broth Microdilution : Follow CLSI guidelines in Mueller-Hinton broth.
  • Time-Kill Studies : Monitor bactericidal effects at 2× MIC over 24 hours.

Controls : Include ciprofloxacin (positive control) and solvent-only controls .

What computational approaches predict reactivity and binding mechanisms?

Q. Advanced

DFT Calculations : Identify electrophilic/nucleophilic sites to guide synthetic modifications.

Molecular Docking : Simulate interactions with bacterial targets (e.g., DNA gyrase) using AutoDock Vina .

AI Integration : Apply COMSOL Multiphysics or machine learning to optimize reaction parameters and reduce trial-and-error .

How should contradictory spectroscopic data (e.g., NMR shifts) be interpreted?

Q. Advanced

Solvent Effects : Compare data acquired in the same solvent (e.g., DMSO-d6 for NH proton detection at δ 12.50 ppm) .

Tautomerism : Investigate equilibrium between thione/thiol forms using variable-temperature NMR .

Dynamic Exchange : Use 2D NMR (e.g., NOESY) to resolve overlapping peaks from conformational flexibility .

What frameworks guide experimental design for hypothesis-driven research?

Q. Basic

Theoretical Linkage : Align synthesis and bioactivity studies with existing mechanisms (e.g., thienopyrimidine-DNA interactions) .

Iterative Design : Refine reaction conditions based on yield trends (e.g., DMSO > DMF > CH2Cl2) .

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